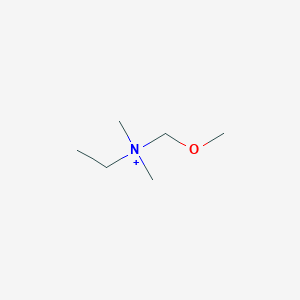
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is a complex organolithium compound. It is a derivative of cyclopentadiene, a five-membered ring with two double bonds. The compound is characterized by the presence of lithium and multiple methyl and propyl groups attached to the cyclopentadiene ring. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene with a lithium reagent. Commonly used lithium reagents include n-butyllithium or lithium diisopropylamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various organometallic compounds or halogenated derivatives.
Applications De Recherche Scientifique
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets through its lithium atom and the cyclopentadiene ring. The lithium atom can coordinate with various substrates, facilitating reactions such as nucleophilic addition or substitution. The cyclopentadiene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog with a five-membered ring and two double bonds.
1,2,3,5-Tetramethylcyclopentadiene: Similar structure but without the propyl group.
Lithium cyclopentadienide: Contains lithium and a cyclopentadiene ring but lacks the methyl and propyl substitutions.
Uniqueness
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple methyl and propyl groups enhances its stability and reactivity compared to simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
101960-68-3 |
|---|---|
Formule moléculaire |
C12H19Li |
Poids moléculaire |
170.2 g/mol |
Nom IUPAC |
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H19.Li/c1-6-7-12-10(4)8(2)9(3)11(12)5;/h6-7H2,1-5H3;/q-1;+1 |
Clé InChI |
HJPRKHGZKAGBFY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCC1=C(C(=C([C-]1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


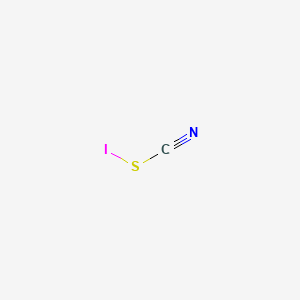

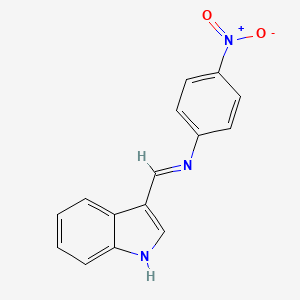
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)

![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
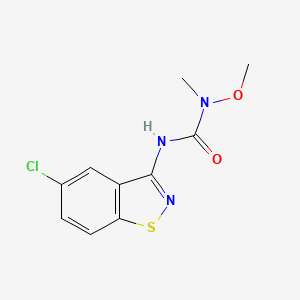
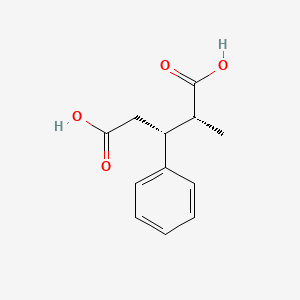
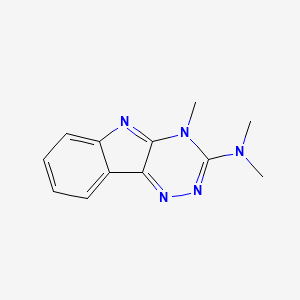

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
